molecular formula C16H15NO2S B11478272 7-[3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11478272
M. Wt: 285.4 g/mol
InChI Key: XGEIDZULIHAANZ-UHFFFAOYSA-N
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Description

7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative.

    Attachment of the Prop-2-en-1-yloxy Group: This step involves the etherification of the phenyl group with prop-2-en-1-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds such as clopidogrel and prasugrel, which are used as antiplatelet agents.

    Phenyl Ether Derivatives: Compounds like diphenyl ether, which is used in the synthesis of various organic compounds.

Uniqueness

7-[3-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its thienopyridine core provides a stable scaffold, while the prop-2-en-1-yloxy group offers opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

7-(3-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H15NO2S/c1-2-7-19-12-5-3-4-11(9-12)13-10-15(18)17-14-6-8-20-16(13)14/h2-6,8-9,13H,1,7,10H2,(H,17,18)

InChI Key

XGEIDZULIHAANZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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